molecular formula C19H17ClN2O3 B11593990 (3aS,4R,9bR)-4-(3-chlorophenyl)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

(3aS,4R,9bR)-4-(3-chlorophenyl)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No.: B11593990
M. Wt: 356.8 g/mol
InChI Key: BMOAONFOCCZGGT-VKJFTORMSA-N
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Description

4-(3-Chlorophenyl)-6-methoxy-8-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline is a complex organic compound belonging to the quinoline family. . This compound, with its unique structural features, has garnered interest for its potential therapeutic and industrial applications.

Preparation Methods

The synthesis of 4-(3-chlorophenyl)-6-methoxy-8-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline typically involves multi-step reactions. One common method includes the Povarov cycloaddition reaction followed by oxidative dehydrogenation aromatization . The starting materials often include p-anisidine, p-chlorobenzaldehyde, and methyl isoeugenol. The reaction is catalyzed by BF3·OEt2 and conducted under microwave irradiation in the presence of an oxidative I2-DMSO system . This method is favored for its efficiency and high yield.

Chemical Reactions Analysis

4-(3-Chlorophenyl)-6-methoxy-8-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-6-methoxy-8-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline involves its interaction with molecular targets such as enzymes and receptors. It inhibits tyrosine kinases, which play a crucial role in cell signaling and cancer progression . Additionally, it can act as an antioxidant by terminating radical chain reactions, thereby protecting cells from oxidative stress .

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives like 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline and various quinazolinone derivatives . What sets 4-(3-chlorophenyl)-6-methoxy-8-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline apart is its unique combination of functional groups, which confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C19H17ClN2O3

Molecular Weight

356.8 g/mol

IUPAC Name

(3aS,4R,9bR)-4-(3-chlorophenyl)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

InChI

InChI=1S/C19H17ClN2O3/c1-25-17-10-13(22(23)24)9-16-14-6-3-7-15(14)18(21-19(16)17)11-4-2-5-12(20)8-11/h2-6,8-10,14-15,18,21H,7H2,1H3/t14-,15+,18+/m1/s1

InChI Key

BMOAONFOCCZGGT-VKJFTORMSA-N

Isomeric SMILES

COC1=CC(=CC2=C1N[C@H]([C@@H]3[C@H]2C=CC3)C4=CC(=CC=C4)Cl)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=CC2=C1NC(C3C2C=CC3)C4=CC(=CC=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

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